molecular formula C10H12Cl2F3N3 B1434141 1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride CAS No. 1432053-96-7

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride

Cat. No. B1434141
M. Wt: 302.12 g/mol
InChI Key: AVATXXJOCUDBLO-UHFFFAOYSA-N
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Description

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride is a chemical compound with the molecular formula C10H12Cl2F3N3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibition

    This compound has been evaluated as part of a class of bis(heteroaryl)piperazines (BHAPs) for their potential to inhibit HIV-1 reverse transcriptase, an enzyme critical for the replication of the human immunodeficiency virus (HIV) (Romero et al., 1994).

  • Serotonin Binding and Turnover

    Research has shown that derivatives of this compound can inhibit the binding of serotonin to brain membranes and affect serotonin turnover, demonstrating potential applications in neurological and psychiatric research (Fuller et al., 1978).

  • Peptide Derivatization in Mass Spectrometry

    Piperazine-based derivatives, including those related to "1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine," have been used for carboxyl group derivatization in peptides. This enhances signal detection in mass spectrometry, aiding in proteomic research (Qiao et al., 2011).

  • Anticonvulsant and Antimicrobial Activities

    Certain derivatives of this compound have shown potential anticonvulsant and antimicrobial activities, indicating possible applications in pharmacology and medicinal chemistry (Aytemir et al., 2004).

  • Androgen Receptor Downregulation

    Research on compounds related to "1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine" has contributed to the development of androgen receptor downregulators, which have applications in treating prostate cancer (Bradbury et al., 2013).

  • Coordination Chemistry and Material Science

    This compound and its derivatives have been used in the synthesis of coordination polymers, which have potential applications in material science and catalysis (Niu et al., 2001).

  • Synthesis of Rho Kinase Inhibitors

    It has been involved in the synthesis of Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).

  • Anti-Diabetic Drug Development

    Derivatives have been synthesized and evaluated for their potential as anti-diabetic medications, particularly for inhibiting Dipeptidyl peptidase-4 (DPP-4) (Bindu et al., 2019).

properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3.ClH/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17;/h5-6,15H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVATXXJOCUDBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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